molecular formula C24H25N3O3S B2739381 2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-74-9

2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2739381
CAS No.: 941879-74-9
M. Wt: 435.54
InChI Key: JSKRBFWHTUCJLQ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic thiazole derivative intended for research purposes. Compounds based on the thiazole scaffold are of significant interest in medicinal chemistry and chemical biology for their potential to modulate various biological pathways . Thiazole and tetrahydrobenzothiazole cores are frequently investigated as key structural motifs in the development of novel therapeutic agents, particularly in oncology research where similar analogs have demonstrated potent antiproliferative activity against a range of cancer cell lines . The mechanism of action for such compounds often involves critical interactions with cellular targets; for instance, some related aryl-thiazole compounds have been identified as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest . Furthermore, thiazole carboxamide derivatives are widely explored for their anti-inflammatory potential, serving as valuable tools for studying cyclooxygenase (COX) enzyme inhibition and selectivity . The specific structural features of this compound—including the 4-methoxybenzamido group, the saturated tetrahydrobenzo ring system, and the phenethyl carboxamide side chain—make it a promising candidate for researchers investigating structure-activity relationships (SAR) and developing new chemical probes for target validation and lead optimization studies.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKRBFWHTUCJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including anticancer properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exert their biological effects through various mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, which can protect cells from oxidative stress and modulate signaling pathways involved in cancer progression .
  • Antiproliferative Effects : Initial studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer .

Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer efficacy of this compound against different cancer cell lines. The following table summarizes the results:

Cell Line IC50 (µM) Mechanism of Action
Melanoma12.3Inhibition of tubulin polymerization
Prostate Cancer15.7Induction of apoptosis
Breast Cancer (T47D)27.3Antioxidant activity
Colon Carcinoma (HCT-116)6.2Cell cycle arrest

These results demonstrate that the compound is particularly effective against colon carcinoma cells, suggesting a potential for targeted cancer therapies.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the methoxy group and the phenethyl substituent significantly influence biological activity. For instance:

  • Increased Hydrophobicity : Enhancements in hydrophobic interactions through alkyl substitutions on the phenethyl group improve binding affinity to target proteins involved in cell proliferation.
  • Substituent Variability : Variations in the aromatic substituents can alter the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Melanoma Cells :
    • A study demonstrated that this compound induced apoptosis in melanoma cells through caspase activation and mitochondrial membrane potential disruption .
  • Prostate Cancer Research :
    • Another investigation revealed that derivatives with similar thiazole structures exhibited enhanced antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
  • Combination Therapies :
    • Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols.

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